ALLO-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ALLO-1 は、父性オルガネラの周りのオートファゴソーム形成において重要な役割を果たす重要なオートファジー受容体です。 それは、その LC3 相互作用領域 (LIR) モチーフを通じて、ワーム LC3 ホモログである LGG-1 と直接相互作用します 。この相互作用は、父性ミトコンドリアのクリアランスに不可欠であり、これは細胞の恒常性と発生に不可欠なプロセスです。

準備方法

合成ルートと反応条件

ALLO-1 の合成は、基本的な有機化合物から始まるいくつかのステップを伴います。重要なステップには次のものがあります。

コア構造の形成: this compound のコア構造は、芳香族アルデヒドとアミンを含む一連の縮合反応によって合成されます。

官能基の修飾:

精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度が保証されます。

工業生産方法

工業的な設定では、this compound の生産は、一貫した品質と収率を確保するために連続フローリアクターを使用してスケールアップされます。反応条件は、効率を最大化し、廃棄物を最小限に抑えるために、温度、圧力、溶媒の使用について最適化されています。

化学反応の分析

反応の種類

ALLO-1 は、次のものを含むさまざまな化学反応を起こします。

酸化: this compound は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンまたはカルボン酸が生成されます。

還元: this compound の還元は、パラジウム触媒の存在下で水素ガスを使用して達成することができ、アルコールが生成されます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 炭素上のパラジウムを触媒として用いた水素ガス。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

主要な生成物

科学研究への応用

This compound は、科学研究において幅広い用途があります。

化学: オートファジーメカニズムと受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

生物学: オルガネラのクリアランスや恒常性などの細胞プロセスを理解する上で役割を果たします。

医学: オートファジーが調節不全になっている病気、例えば神経変性疾患や癌などの治療の可能性があります。

産業: オートファジー調節薬の開発やバイオテクノロジー研究のツールとして使用されます。

科学的研究の応用

Clinical Applications in Multiple Myeloma

Overview of Clinical Trials

P-BCMA-ALLO1 has been evaluated in Phase 1 clinical trials, demonstrating a high overall response rate (ORR) among patients with relapsed or refractory multiple myeloma. In recent findings, the ORR was reported at 91% , with a remarkable 100% ORR in BCMA-naïve patients and an 86% ORR in those previously treated with BCMA-targeting therapies . This response rate is significant compared to traditional therapies, particularly for patients who are heavily pre-treated and often do not qualify for standard autologous CAR-T therapies.

Mechanism of Action

The P-BCMA-ALLO1 therapy utilizes non-viral technology to produce T stem cell memory-rich products characterized by near-100% CAR+ cells. This enhances the persistence and efficacy of the treatment . The therapy's design aims to improve upon existing CAR-T therapies by providing a more accessible option for patients who have limited treatment choices.

Case Studies and Research Findings

Case Study Analysis

In one notable case study, a patient with rapidly proliferative refractory disease was treated with P-BCMA-ALLO1 after failing multiple lines of therapy. The patient achieved a complete response within three months, illustrating the potential of this therapy to induce rapid and deep responses even in complex cases .

Statistical Outcomes

The interim results from these trials indicate not only high efficacy but also a favorable safety profile, with manageable adverse effects consistent with those observed in other CAR-T therapies. These outcomes suggest that P-BCMA-ALLO1 may offer a viable alternative for patients who are not candidates for autologous CAR-T cell therapy due to prior treatments or disease characteristics .

Future Directions and Research Opportunities

Potential for Broader Applications

While current research primarily focuses on multiple myeloma, there is potential for ALLO-1's application in other hematological malignancies and solid tumors. Ongoing research aims to explore its efficacy in broader patient populations and different cancer types, potentially expanding its therapeutic scope.

Innovations in Manufacturing

The development of manufacturing processes that enhance the quality and yield of CAR-T cells will be crucial for scaling up this compound production. Innovations in non-viral transduction methods are expected to further improve the consistency and safety of the therapy .

作用機序

ALLO-1 の作用機序には、その LC3 相互作用領域 (LIR) モチーフを通じて LC3 ホモログである LGG-1 との相互作用が関与しています。この相互作用は、父性オルガネラの周りのオートファゴソームの形成を促進し、それらの分解とクリアランスにつながります。 分子標的は、オートファジー経路に関与するさまざまなタンパク質を含み、このプロセスは IKKE-1 などのキナーゼによって調節されています .

類似化合物との比較

類似化合物

フェノフィブレート: オートファジー経路と相互作用しますが、分子標的が異なる別の化合物。

KN-93: オートファジーにも影響を与えるカルシウム/カルモジュリン依存性タンパク質キナーゼ阻害剤。

ULK-101: オートファジーの開始に関与する ULK1 キナーゼの特異的阻害剤。

ALLO-1 の独自性

This compound は、LC3 ホモログである LGG-1 との特異的な相互作用と、父性ミトコンドリアのクリアランスにおける役割により、独自性があります。この特異性により、オートファジーと関連する細胞プロセスを研究するための貴重なツールとなっています。

生物活性

ALLO-1, also known as the allophagy receptor, is a critical protein involved in the autophagic degradation of paternal organelles, particularly during the early developmental stages of organisms such as Caenorhabditis elegans. This article explores the biological activity of this compound, focusing on its mechanisms, isoforms, and implications in cellular processes.

Overview of this compound Function

This compound plays a pivotal role in allophagy, a specialized form of autophagy that targets paternal organelles for degradation. This process is essential for the maternal inheritance of mitochondrial DNA and involves several key steps:

- Cargo Recognition : this compound recognizes and binds to specific cargo, initiating the allophagic process.

- Isoform Variability : Two isoforms of this compound, ALLO-1a and ALLO-1b, exhibit distinct localization and cargo preferences.

- Feedback Mechanisms : The accumulation of this compound around cargo is regulated by feedback mechanisms involving other proteins like IKKE-1.

Cargo Recognition and Localization

Research indicates that this compound localization occurs in a stepwise manner. Upon recognition of paternal mitochondria or membranous organelles, this compound rapidly accumulates around these structures. Live imaging studies have shown that:

- ALLO-1a is primarily associated with membranous organelles (MOs) and exhibits a gradual increase in fluorescence intensity around these structures.

- ALLO-1b , in contrast, predominantly localizes to paternal mitochondria and shows a more immediate accumulation upon sperm-oocyte contact.

This differential localization suggests that each isoform has unique roles in facilitating the degradation of specific organelles during allophagy .

Isoform-Specific Functions

A study conducted on C. elegans embryos demonstrated that:

- ALLO-1a was involved in the degradation of MOs but was less efficient in degrading paternal mitochondria compared to ALLO-1b.

- ALLO-1b effectively rescued defects in mitochondrial degradation when expressed in mutant backgrounds lacking functional this compound .

Table 1 summarizes the key differences between the two isoforms based on their localization and functional outcomes:

| Isoform | Localization | Cargo Preference | Functional Outcome |

|---|---|---|---|

| ALLO-1a | Membranous organelles (MOs) | MOs | Partial involvement in MO degradation |

| ALLO-1b | Paternal mitochondria | Paternal mitochondria | Efficient degradation of paternal mitochondria |

Feedback Mechanisms

The regulation of this compound accumulation is influenced by phosphorylation events mediated by IKKE-1. This feedback mechanism enhances the efficiency of autophagosome formation around targeted organelles. In ikke-1 mutants, impaired accumulation of this compound leads to failures in isolation membrane formation, highlighting the importance of this regulatory pathway .

Case Studies

Several case studies have illustrated the significance of this compound in various biological contexts:

- Developmental Biology : In studies involving C. elegans, mutations affecting this compound resulted in abnormal mitochondrial inheritance patterns, demonstrating its critical role in developmental processes.

- Cellular Stress Responses : Research has indicated that under stress conditions, such as nutrient deprivation, the expression levels of this compound are modulated to enhance allophagic activity, thereby ensuring cellular homeostasis .

特性

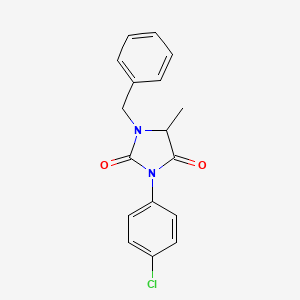

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAJNZREWTZYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37468-32-9 |

Source

|

| Record name | 37468-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。